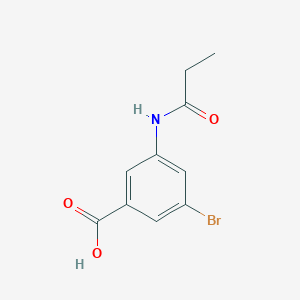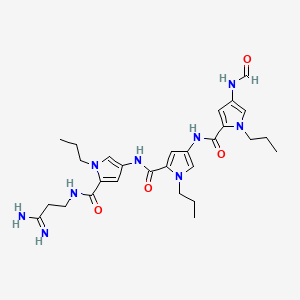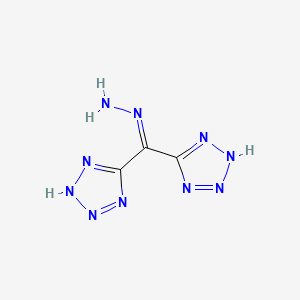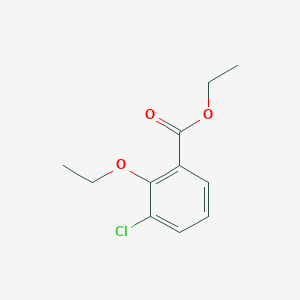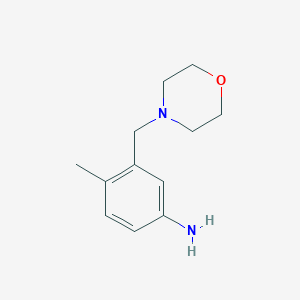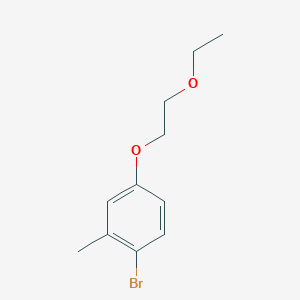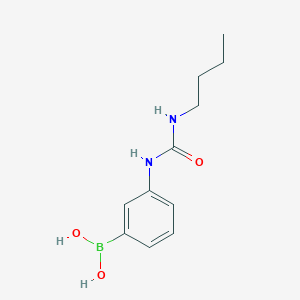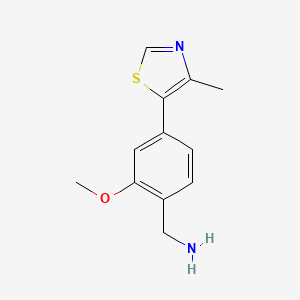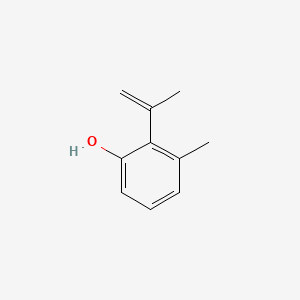
Phenol, 3(or 5)-methyl-2-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3(or 5)-methyl-2-(2-propenyl)- is an organic compound that belongs to the class of phenols. It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is also known as 2-allyl-3(or 5)-methylphenol and has the molecular formula C10H12O. It is a derivative of phenol with an allyl group and a methyl group attached to the aromatic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 3(or 5)-methyl-2-(2-propenyl)- can be synthesized through various methods. One common method involves the alkylation of phenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
On an industrial scale, the production of phenol derivatives often involves the use of catalytic processes. The Hock process, for example, is used to produce phenol from cumene. In this process, cumene is oxidized to cumene hydroperoxide, which is then cleaved to yield phenol and acetone. The allyl and methyl groups can be introduced through subsequent alkylation reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 3(or 5)-methyl-2-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 3(or 5)-methyl-2-(2-propenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in developing new pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phenol, 3(or 5)-methyl-2-(2-propenyl)- involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The aromatic ring can participate in π-π interactions with other aromatic compounds. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects.
Vergleich Mit ähnlichen Verbindungen
Phenol, 3(or 5)-methyl-2-(2-propenyl)- can be compared with other similar compounds such as:
Eugenol: Similar structure but with a methoxy group instead of a methyl group.
Thymol: Similar structure but with an isopropyl group instead of an allyl group.
Carvacrol: Similar structure but with a hydroxyl group in the ortho position relative to the methyl group.
These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
Eigenschaften
CAS-Nummer |
108797-88-2 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
3-methyl-2-prop-1-en-2-ylphenol |
InChI |
InChI=1S/C10H12O/c1-7(2)10-8(3)5-4-6-9(10)11/h4-6,11H,1H2,2-3H3 |
InChI-Schlüssel |
RAQYGFLFCLNEAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


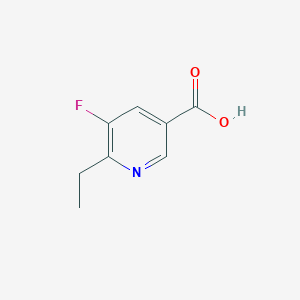
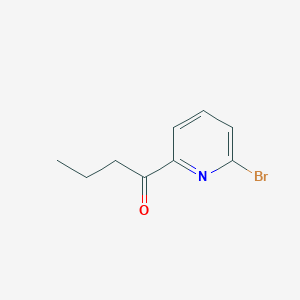
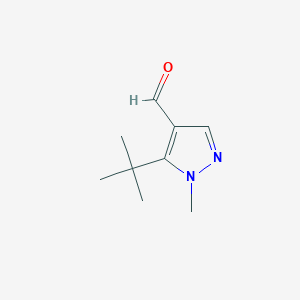
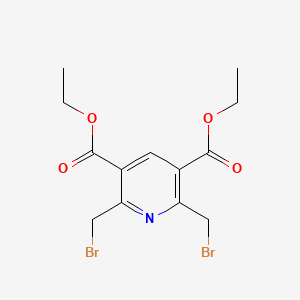
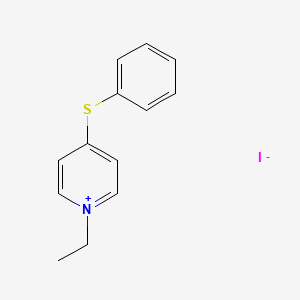
![6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)
